
9,9-dimethyl-9H-fluorene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H16N2. It is a derivative of fluorene, characterized by the presence of two amino groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is known for its applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-9H-fluorene-2,7-diamine typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of fluorene with dimethyl carbonate in the presence of an alkaline catalyst. The reaction is carried out in an organic solvent system at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,9-dimethyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
9,9-dimethyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H16N2. It is a derivative of fluorene, with two amino groups at the 2 and 7 positions and two methyl groups at the 9 position . It has applications in organic electronics and materials science.
Scientific Research Applications
This compound is used in scientific research across various fields:
- Chemistry It serves as a building block in the synthesis of complex organic molecules.
- Biology It is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for potential use in drug development and as a pharmacophore.
- Industry It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution The amino groups can participate in nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Mechanism of Action
The mechanism of action of 9,9-dimethyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets. In the context of OLEDs, it acts as a hole transport material, facilitating the movement of positive charges within the device. The compound’s structure allows it to participate in charge transfer processes, enhancing the efficiency of electronic devices .
Comparison with Similar Compounds
Similar Compounds
9,9-dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: Another fluorene derivative used in OLEDs.
9,9-dioctylfluorene-2,7-diamine: A similar compound with longer alkyl chains, affecting its solubility and electronic properties.
9,9-dihexyl-2,7-dibromofluorene: A brominated derivative used in polymer synthesis.
Uniqueness
9,9-dimethyl-9H-fluorene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties. Its dual amino groups and methyl substitutions make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial .
Biological Activity
9,9-Dimethyl-9H-fluorene-2,7-diamine (CAS No. 216454-90-9) is an organic compound with the molecular formula C15H16N2. It is a derivative of fluorene characterized by two amino groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound has garnered interest for its potential applications in organic electronics, materials science, and biological research due to its unique structural features and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16N2 |
Molecular Weight | 224.30 g/mol |
IUPAC Name | 9,9-dimethylfluorene-2,7-diamine |
InChI Key | FUKMZONXXALQHQ-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacophore in drug development and its interactions with biomolecules.
Antiviral Activity
Research indicates that derivatives of fluorene compounds exhibit significant antiviral properties. For instance, a study demonstrated that fluorene-based compounds showed potent inhibitory activity against Hepatitis C Virus (HCV) genotype 1b with effective concentrations as low as 36 pM . The structure-activity relationship (SAR) analysis revealed that modifications on the amino acid residues significantly influence antiviral efficacy.
Cytotoxicity Studies
Cytotoxicity assays have shown that certain derivatives of this compound possess selective cytotoxic effects against specific cancer cell lines. In one study, compounds derived from fluorene exhibited varying degrees of cytotoxicity, with some showing high selectivity indices against resistant cell lines . This suggests a potential role in cancer therapy.
The mechanism of action for the biological activities of this compound is thought to involve interactions with molecular targets critical for viral replication and cancer cell proliferation. The presence of amino groups allows for nucleophilic interactions with electrophilic sites on target biomolecules.
Case Studies
- Antiviral Efficacy : A compound structurally similar to this compound was tested for its ability to inhibit HCV replication. Results indicated that modifications to the amino groups enhanced antiviral activity significantly compared to unmodified analogs .
- Cytotoxicity Profile : In a comparative study of various fluorene derivatives, it was found that certain configurations led to enhanced cytotoxicity against cancer cell lines while maintaining low cytotoxic effects on normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9,9-dimethylfluorene-2,7-diamine |
InChI |
InChI=1S/C15H16N2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,16-17H2,1-2H3 |
InChI Key |
FUKMZONXXALQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.